molecular formula C8H10N2O2 B8368510 N-(2-Hydroxyphenyl)-N'-methylurea

N-(2-Hydroxyphenyl)-N'-methylurea

Cat. No. B8368510
M. Wt: 166.18 g/mol
InChI Key: CANPOAADIKSDQF-UHFFFAOYSA-N
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Patent
US04404356

Procedure details

Benzoxazolinone (1 mole) was stirred with 2 moles of methylamine (25% aqueous solution) for 48 hours at 50° C., then some of the water and the excess of methylamine were distilled off at 60° C. under reduced pressure. The desired urea crystallised out on cooling; it had m.pt. 130° C. (decomp.).
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]2[O:10][C:8](=[O:9])[NH:7][C:5]=2[CH:6]=1.[CH3:11][NH2:12]>>[OH:10][C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][C:5]=1[NH:7][C:8]([NH:12][CH3:11])=[O:9]

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C=1C=CC2=C(C1)NC(=O)O2
Name
Quantity
2 mol
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
some of the water and the excess of methylamine were distilled off at 60° C. under reduced pressure
CUSTOM
Type
CUSTOM
Details
The desired urea crystallised out
TEMPERATURE
Type
TEMPERATURE
Details
on cooling

Outcomes

Product
Name
Type
Smiles
OC1=C(C=CC=C1)NC(=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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